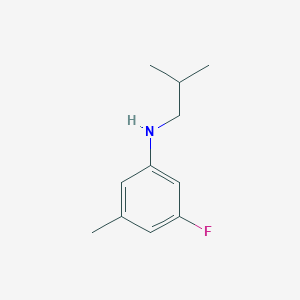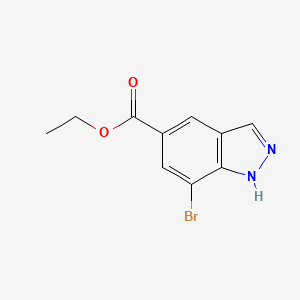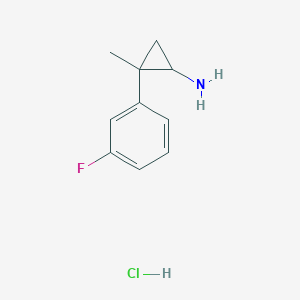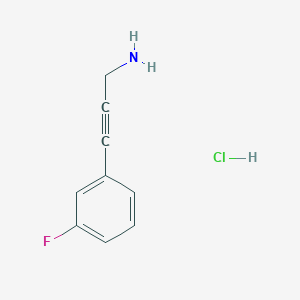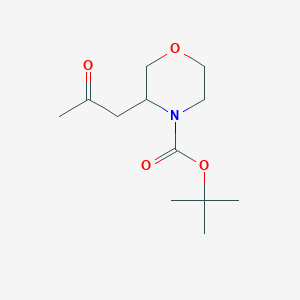
Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1696474-78-8 . It has a molecular weight of 243.3 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H21NO4/c1-9(14)7-10-8-16-6-5-13(10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Morpholine Derivatives Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate has been utilized in the synthesis of various morpholine derivatives. For instance, it has been involved in the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, further used to synthesize different morpholine derivatives through nucleophilic displacement reactions (D’hooghe et al., 2006).
α-Amidoalkylation Reactions The compound has been employed in α-amidoalkylation reactions with N-benzoylbenzylideneamine. These reactions are significant in the synthesis of various amides and esters, demonstrating the versatility of tert-butyl esters like this compound in organic synthesis (Dobrev et al., 1992).
Synthesis of 4H-Chromene Derivatives This compound has been used in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, crucial for the study of the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Formation of Morpholine Ring Structures Research has focused on the formation of morpholine ring structures using this compound. These ring structures have applications in synthesizing compounds with potential pharmaceutical properties (Wang et al., 2011).
Use in Photoresist Applications The tert-butyl group, similar to that found in this compound, has been used in the synthesis of polymers for photoresist applications, demonstrating the compound's potential in materials science (Ferbitz & Mormann, 2003).
Diels-Alder Reactions In organic synthesis, this compound is involved in Diels-Alder reactions, a common method for creating six-membered rings. This application is crucial for the synthesis of complex organic compounds (Padwa et al., 2003).
Inhibitor Synthesis It has been used in the synthesis of inhibitors like BIRB 796 for p38alpha MAP kinase, showing its relevance in medicinal chemistry and drug development (Regan et al., 2003).
Hydroformylation Reactions The compound plays a role in hydroformylation reactions, which are pivotal in creating aldehydes from alkynes, further used in synthesizing amino acid derivatives (Kollár & Sándor, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(14)7-10-8-16-6-5-13(10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTKDVMDKMTAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




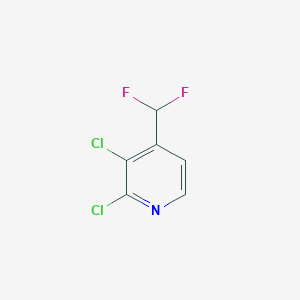
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
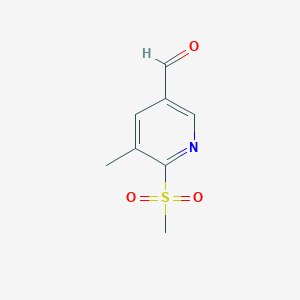
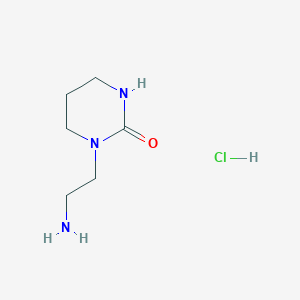

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
